![molecular formula C7H7ClN2O B3032181 1-(2-Amino-6-chloropyridin-3-YL)ethan-1-one CAS No. 1211520-37-4](/img/structure/B3032181.png)
1-(2-Amino-6-chloropyridin-3-YL)ethan-1-one
Overview
Description
The compound "1-(2-Amino-6-chloropyridin-3-YL)ethan-1-one" is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their crystal structures, which can be useful for understanding the general behavior of similar compounds. For instance, the first paper discusses a 1:1 adduct of 4-amino-3-methylbenzoic acid and 1,2-bis(4-pyridyl)ethane, which are linked by intermolecular hydrogen bonds, forming a two-dimensional supramolecular network . The second paper examines co-crystals of 1,2-bis(pyridin-4-yl)ethane with 4-alkoxybenzoic acids, where the molecules are held together by O—H⋯N hydrogen bonds . These findings suggest that the compound may also form hydrogen bonds and participate in the formation of supramolecular structures.
Synthesis Analysis
Neither of the papers provided details on the synthesis of "this compound" or related compounds. Synthesis analysis typically involves the methods and chemical pathways used to create the compound, which are not covered in the abstracts provided.
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" can be inferred from the crystal structures discussed in the papers. In the first paper, the non-H atoms of the 4-amino-3-methylbenzoic acid molecule are almost coplanar, with a maximum atomic deviation of 0.029 Å, and the two pyridine rings in the 1,2-bis(4-pyridyl)ethane molecule are twisted by a dihedral angle of 12.12° . This information suggests that the compound of interest may also exhibit planarity or torsion in its structure, affecting its chemical reactivity and interactions.
Chemical Reactions Analysis
The provided papers do not discuss chemical reactions involving "this compound" or its derivatives. Chemical reactions analysis would typically include the compound's reactivity, possible transformations, and interaction with other molecules, which are not available from the abstracts given.
Physical and Chemical Properties Analysis
The physical and chemical properties of "this compound" are not directly reported in the papers. However, the presence of weak C—H⋯π interactions in the crystal structure of related compounds suggests that similar weak interactions might be expected for the compound . These interactions can influence the compound's solubility, melting point, and other physical properties.
Scientific Research Applications
Organic Synthesis and Structural Properties
Research has shown that compounds related to 1-(2-Amino-6-chloropyridin-3-yl)ethan-1-one play a significant role in organic synthesis, providing pathways to novel structures with potential application in various fields. For example, the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones involves reactions that could be relevant for the development of new compounds with unique properties (Issac & Tierney, 1996).
Agricultural Chemistry
Amino-1,2,4-triazoles derivatives, which could be synthesized from compounds structurally related to this compound, have been utilized in the production of agricultural products. These compounds serve as the basic raw material for fine organic synthesis, contributing to the development of pesticides, fungicides, and plant growth regulators (Nazarov et al., 2021).
Pharmaceutical Development
In the realm of pharmaceuticals, nitrogen heterocycles, a category to which this compound belongs, are prevalent. A significant portion of FDA-approved drugs contains nitrogen heterocycles due to their broad spectrum of biological activities. These compounds are crucial for developing drugs with various therapeutic effects, including anticancer, antibacterial, and anti-inflammatory properties (Vitaku et al., 2014).
Food Science
Biogenic amines in fish, including those related to amino and nitro compounds, have been studied for their roles in intoxication, spoilage, and the formation of nitrosamines. Understanding these relationships is crucial for ensuring the safety and quality of fish products, which could be indirectly related to the chemical properties and reactions of compounds like this compound (Bulushi et al., 2009).
properties
IUPAC Name |
1-(2-amino-6-chloropyridin-3-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c1-4(11)5-2-3-6(8)10-7(5)9/h2-3H,1H3,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXJHAKMJDDWJZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(C=C1)Cl)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001275321 | |
Record name | 1-(2-Amino-6-chloro-3-pyridinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001275321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1211520-37-4 | |
Record name | 1-(2-Amino-6-chloro-3-pyridinyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1211520-37-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Amino-6-chloro-3-pyridinyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001275321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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